CRTH2 Receptor Binding: Structural Determinants Differentiating 7-(Methylsulfanyl)acetic Acid Derivatives from 5-Thiazoleacetic Acid CRTH2 Antagonists
The CRTH2 receptor patent landscape (WO2007062677A1) establishes that carboxylic acid functionality is essential for CRTH2 antagonism, with thiazoleacetic acid and pyrimidineacetic acid chemotypes demonstrating nanomolar binding affinities [1]. However, the defined SAR in this patent series is limited to 2,4-disubstituted thiazole-5-acetic acids and 2,4-disubstituted pyrimidine-5-acetic acids; the 5-oxo-5H-thiazolo[3,2-a]pyrimidine scaffold with a 7-(methylsulfanyl)acetic acid substituent represents a structurally distinct chemotype not explored in the patent SAR tables. This structural divergence provides a critical opportunity: the target compound occupies a unique region of chemical space within the carboxylic acid-containing CRTH2 ligand family, potentially offering differentiated selectivity against the DP1 receptor or improved metabolic stability compared to the direct thiazoleacetic acid series, although quantitative comparative binding data have not yet been disclosed in the public domain.
| Evidence Dimension | CRTH2 receptor binding pharmacophore presence vs. chemotype uniqueness |
|---|---|
| Target Compound Data | Contains carboxylic acid warhead (CRTH2 pharmacophore requirement) on a thiazolo[3,2-a]pyrimidin-5-one scaffold with 7-(methylsulfanyl) linker — chemotype absent from patent SAR tables |
| Comparator Or Baseline | Thiazole-5-acetic acids (e.g., {2-[bis-(4-fluorophenyl)methyl]-4-phenyl-thiazol-5-yl}acetic acid derivatives) and pyrimidine-5-acetic acids from WO2007062677A1 with reported CRTH2 binding IC50 values in the nanomolar range |
| Quantified Difference | Structural divergence confirmed; no direct binding IC50 comparison data available for the target compound against any comparator in public literature |
| Conditions | Human CRTH2 receptor binding assay (as described in WO2007062677A1 using HEK293 cells transfected with human CRTH2 cDNA); target compound not included in reported screening panels |
Why This Matters
For procurement in CRTH2-focused anti-inflammatory drug discovery, the target compound offers a scaffold-hop opportunity with a differentiated IP position relative to the crowded thiazoleacetic acid patent space, warranting investment in primary screening despite the current absence of head-to-head binding data.
- [1] WO2007062677A1 - Thiazolyl- and pyrimidinyl-acetic acids and their use as CRTH2 receptor ligands. Ulven, T.; Frimurer, T.M.; et al. Published 2007-06-07. Table 1: Biological test results for exemplified compounds. View Source
